

"Tert-butyl 3-iodopyrrolidine-1-carboxylate SMILES notation"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-iodopyrrolidine-1-carboxylate*

Cat. No.: *B1344807*

[Get Quote](#)

Technical Guide: Tert-butyl 3-iodopyrrolidine-1-carboxylate

SMILES Notation: CC(C)(C)OC(=O)N1CCC(C1)I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl 3-iodopyrrolidine-1-carboxylate**, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents.

Core Chemical Data

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a valuable intermediate for introducing a pyrrolidine scaffold into target molecules. The tert-butoxycarbonyl (Boc) protecting group allows for regioselective reactions at the 3-position of the pyrrolidine ring.

Property	Value	Source
SMILES Notation	CC(C)(C)OC(=O)N1CCC(C1)I	[1]
IUPAC Name	tert-butyl 3-iodopyrrolidine-1-carboxylate	[1]
CAS Number	774234-25-2	[1]
Molecular Formula	C ₉ H ₁₆ INO ₂	[1]
Molecular Weight	297.13 g/mol	[1]
Appearance	Not specified, likely a solid	
Solubility	Soluble in common organic solvents	

Synthesis Protocol

The synthesis of **tert-butyl 3-iodopyrrolidine-1-carboxylate** is typically achieved through a two-step process starting from a commercially available precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This step involves the protection of the nitrogen atom of 3-hydroxypyrrolidine.

Materials:

- 3-Hydroxypyrrolidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) at 0 °C under a nitrogen atmosphere.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 2: Iodination of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This step converts the hydroxyl group to an iodide, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

- tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Triphenylphosphine (PPh_3)
- Imidazole
- Iodine (I_2)

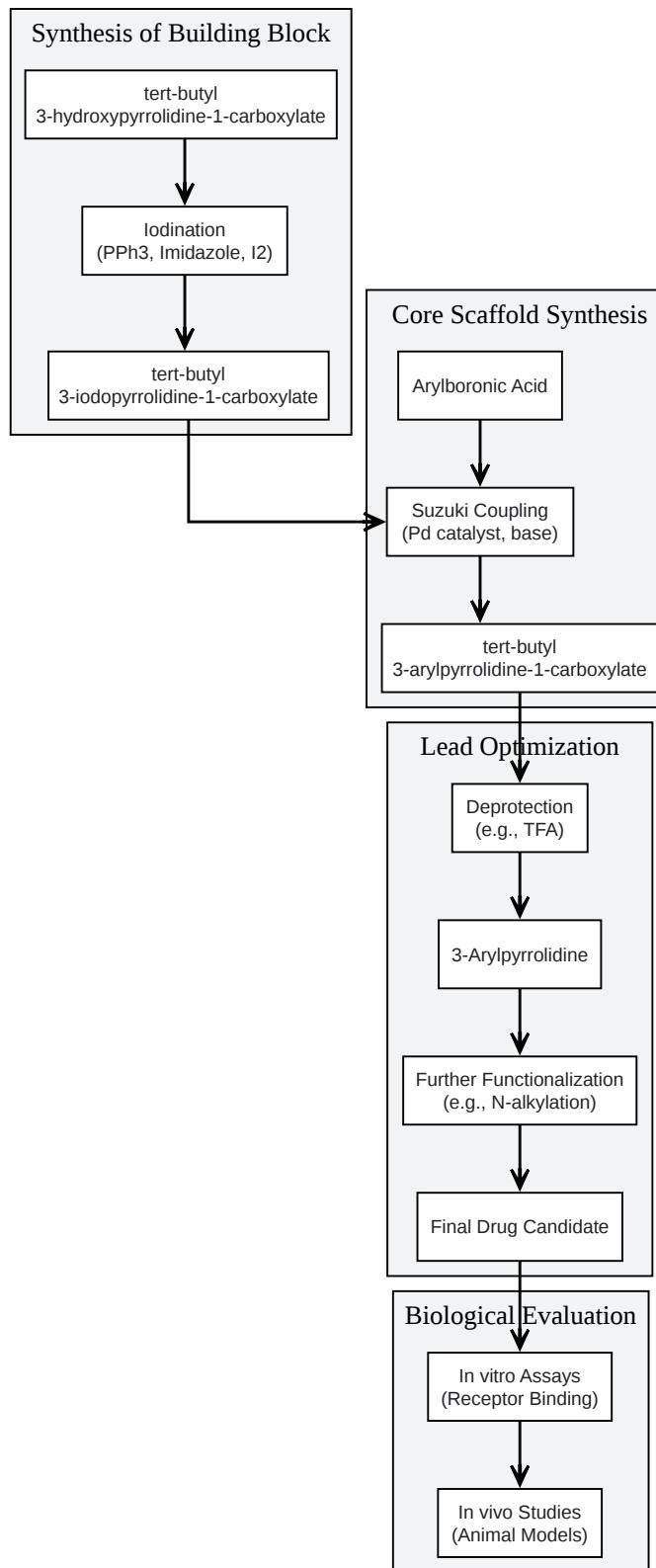
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) portion-wise.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution to remove excess iodine.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **tert-butyl 3-iodopyrrolidine-1-carboxylate**.

Application in Drug Discovery: Synthesis of a Dopamine Receptor Ligand Precursor

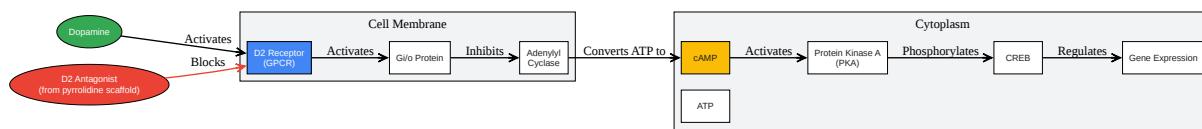
Tert-butyl 3-iodopyrrolidine-1-carboxylate is a key building block for the synthesis of 3-substituted pyrrolidines, a class of compounds with significant biological activity, particularly as ligands for dopamine and serotonin receptors. The following workflow illustrates its use in the synthesis of a precursor for a potential therapeutic agent targeting these receptors.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a drug candidate.

Signaling Pathway Context

Molecules derived from **tert-butyl 3-iodopyrrolidine-1-carboxylate** often target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified signaling pathway for a D2 dopamine receptor antagonist, a class of drugs used in the treatment of psychosis.



[Click to download full resolution via product page](#)

Caption: D2 dopamine receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["Tert-butyl 3-iodopyrrolidine-1-carboxylate SMILES notation"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344807#tert-butyl-3-iodopyrrolidine-1-carboxylate-smiles-notation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com